molecular formula C24H22F3N3O6 B11102707 3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide

3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide

Cat. No.: B11102707
M. Wt: 505.4 g/mol
InChI Key: XRKDYZIJAIYICU-XKJRVUDJSA-N
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Description

3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate hydrazine derivative, followed by further functionalization to introduce the trifluoromethylphenyl and furyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxo group can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4,5-Trimethoxy-N~1~-{2-oxo-2-[2-((E)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazino]ethyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H22F3N3O6

Molecular Weight

505.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C24H22F3N3O6/c1-33-19-10-15(11-20(34-2)22(19)35-3)23(32)28-13-21(31)30-29-12-17-7-8-18(36-17)14-5-4-6-16(9-14)24(25,26)27/h4-12H,13H2,1-3H3,(H,28,32)(H,30,31)/b29-12+

InChI Key

XRKDYZIJAIYICU-XKJRVUDJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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